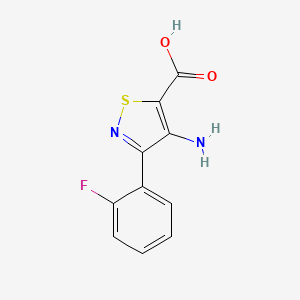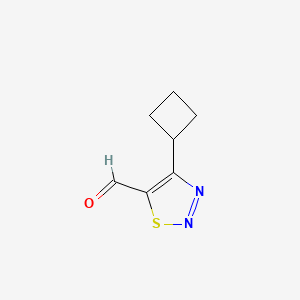
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and structural diversity. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a 4-hydroxybenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate benzyl halides under basic conditions. One common method is the alkylation of pyrrolidine-2-carboxylate with 4-hydroxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxybenzyl group.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is unique due to the presence of the 4-hydroxybenzyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a bioactive molecule and its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3 |
Clave InChI |
YLPSSFPWKMJQJV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)




![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)




![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
